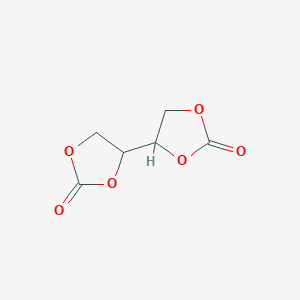

rel-(4R,4'S)-(4,4'-Bi-1,3-dioxolane)-2,2'-dione

Description

Contextualizing Erythritol (B158007) bis(carbonate) within Sustainable Chemistry

Erythritol bis(carbonate) is at the forefront of the shift towards more sustainable chemical processes. Derived from erythritol, a sugar alcohol obtainable from renewable resources, EBC offers a greener alternative to petroleum-derived chemicals. nih.govresearchgate.net The synthesis of EBC itself is a subject of research aimed at improving its sustainability profile. More sustainable procedures for its formation are being developed, focusing on aspects like the choice of solvent, carbonyl source, reaction temperature, and time, as well as the simplicity of workup and recycling of reagents. nih.gov One such method utilizes dimethyl carbonate as both a reagent and a solvent, catalyzed by triazabicyclodecene, which allows for easy product separation and reuse of the catalyst and solvent. nih.govresearchgate.net This approach presents a significant improvement over previous methods that used less sustainable reagents like diphenyl carbonate. nih.govresearchgate.net

The use of EBC aligns with the principles of green chemistry by utilizing a renewable feedstock and enabling the production of materials with reduced environmental impact. kit.edu Its applications in non-isocyanate polyurethanes (NIPUs) and as an electrolyte additive in lithium-ion batteries highlight its potential to contribute to more sustainable technologies. nih.govosti.gov

Significance as a Bio-based Platform Chemical

Erythritol bis(carbonate) is considered a high-potential bio-based platform chemical. liverpool.ac.uk Platform chemicals are building block molecules derived from biomass that can be converted into a wide range of other value-added chemicals and materials. The U.S. Department of Energy has identified several promising bio-based platform chemicals derived from sugars, and erythritol fits within this category. bath.ac.uk

The versatility of EBC stems from its two cyclic carbonate groups, which can undergo various chemical transformations. preprints.org This bifunctionality allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties. Its derivation from erythritol, a readily available bio-based starting material, further enhances its significance as a sustainable platform for chemical synthesis. liverpool.ac.ukmdpi.com

Overview of Key Research Areas and Applications

Research on Erythritol bis(carbonate) is concentrated on several key areas, primarily driven by its potential in creating more sustainable materials and technologies.

One of the most prominent applications of EBC is in the synthesis of non-isocyanate polyurethanes (NIPUs) . nih.govacs.org Traditional polyurethanes are synthesized using isocyanates, which are toxic. EBC provides a safer, isocyanate-free route to producing polyurethanes. acs.orgmdpi.com The reaction of EBC with amines leads to the formation of polyhydroxyurethanes (PHUs), a type of NIPU. acs.orgmdpi.com Research in this area focuses on tailoring the properties of these bio-based polymers for various applications, including thermoplastics and thermoplastic elastomers. acs.org

Another significant area of research is the use of EBC as an electrolyte additive in lithium-ion batteries (LIBs) . osti.govosti.gov EBC has been shown to improve the performance of LIBs, particularly at low temperatures. osti.govrsc.org It helps in the formation of a stable solid electrolyte interphase (SEI) on the battery's anode, which is crucial for fast charging and operation in cold conditions. osti.govresearchgate.net Its unique molecular structure, described as a "double ethylene (B1197577) carbonate (EC)" molecule, allows it to decompose preferentially to standard electrolyte components, forming a thin and effective protective layer. osti.govosti.gov

Interactive Data Table: Key Research Findings on Erythritol bis(carbonate)

| Research Area | Key Finding | Significance |

| Sustainable Synthesis | A facile and sustainable synthesis method using dimethyl carbonate and a reusable catalyst has been developed, achieving a high yield of 90%. nih.govresearchgate.netmdpi.com | Reduces the environmental impact of EBC production, making it a more viable green chemical. nih.gov |

| Non-Isocyanate Polyurethanes (NIPUs) | EBC is a highly reactive monomer for the synthesis of bio-based NIPUs, enabling the creation of materials ranging from hard to soft and elastomeric. acs.org | Offers a safer and more sustainable alternative to traditional polyurethanes derived from toxic isocyanates. acs.orgdntb.gov.ua |

| Lithium-Ion Battery Electrolytes | As an electrolyte additive, EBC improves the low-temperature performance and high-power capabilities of lithium-ion batteries. osti.govosti.gov | Addresses key limitations of current battery technology, enabling better performance in demanding conditions. osti.gov |

Properties

CAS No. |

24690-44-6 |

|---|---|

Molecular Formula |

C6H6O6 |

Molecular Weight |

174.11 g/mol |

IUPAC Name |

(4S)-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-1,3-dioxolan-2-one |

InChI |

InChI=1S/C6H6O6/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h3-4H,1-2H2/t3-,4+ |

InChI Key |

ZWGIZHOZSXFSNW-ZXZARUISSA-N |

Isomeric SMILES |

C1[C@H](OC(=O)O1)C2COC(=O)O2 |

Canonical SMILES |

C1C(OC(=O)O1)C2COC(=O)O2 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Erythritol Bis Carbonate

Early Synthetic Approaches to Erythritol (B158007) bis(carbonate)

Initial methods for the synthesis of Erythritol bis(carbonate) were rooted in the petrochemical industry and often involved harsh reagents or conditions. These early approaches laid the groundwork for future innovations in the field.

Carbonization of Butadiene Tetraol Derivatives

An early method for producing Erythritol bis(carbonate) involved the carbonization of derivatives of butadiene tetraol. A notable example of this approach dates back to a 1960 patent, which described the synthesis from butadiene. nih.gov More contemporary research has elaborated on this pathway, demonstrating that Erythritol bis(carbonate) can be obtained from the chemical fixation of carbon dioxide with 2,2'-bioxirane. This bioxirane is itself produced through the epoxidation of butadiene, which can be derived from bioethanol. This method represents a significant link between bio-based feedstocks and the production of this versatile monomer.

Reactions with Diphenyl Carbonate

A significant advancement in the synthesis of Erythritol bis(carbonate) was introduced by R. Mülhaupt and colleagues, who utilized diphenyl carbonate (DPC) as a reagent in the reaction with erythritol. nih.govnih.gov This method provided a high-yielding route to the desired product. The reaction is typically carried out at elevated temperatures in a solvent such as dimethyl sulfoxide (B87167) (DMSO). While effective, this method has some drawbacks, including the use of a high-boiling point solvent and the need for high reaction temperatures and reduced pressure to remove the phenol (B47542) byproduct, which can complicate the purification process. nih.gov

Contemporary and Sustainable Synthetic Strategies

In recent years, the focus has shifted towards developing more environmentally friendly and efficient methods for the synthesis of Erythritol bis(carbonate). These modern approaches prioritize the use of sustainable reagents, milder reaction conditions, and simplified purification procedures.

Organocatalytic Carbonation of Meso-Erythritol

A leading contemporary strategy involves the organocatalytic carbonation of meso-erythritol. This method has gained prominence due to its high efficiency, selectivity, and adherence to the principles of green chemistry.

Detailed Research Findings

The advancements in the synthesis of Erythritol bis(carbonate) are best illustrated by comparing the reaction parameters and outcomes of the different methodologies. The following tables provide a summary of these findings.

Table 1: Comparison of Synthetic Methodologies for Erythritol bis(carbonate)

| Method | Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Key Features |

| Diphenyl Carbonate (DPC) Method | Diphenyl Carbonate | - | DMSO | 150 | 4 | Reduced | High | High yielding; requires high temperature and vacuum. nih.gov |

| Organocatalytic DMC Method | Dimethyl Carbonate (DMC) | TBD (5 mol%) | DMC | 75 | 16 | Atmospheric | 90 | Sustainable; mild conditions; simple filtration workup; catalyst is reusable. nih.govresearchgate.net |

Table 2: Detailed Findings of the Organocatalytic Synthesis with TBD and DMC

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Pressure (mbar) | Yield (%) | Observations | Reference |

| 1 | 5 | 60 | 40 | 314 | 90 | Crystalline product precipitates and is isolated by filtration. nih.gov | nih.gov |

| 2 | 5 | 75 | 960 (16 h) | Atmospheric | 90 | Catalyst and solvent mixture can be reused up to 8 times without loss of activity. nih.govresearchgate.net | nih.govresearchgate.net |

| 3 | Not specified | 84 | Not specified | Not specified | 84 | Synthesis from (R,S)-erythritol. researchgate.net | researchgate.net |

Process Optimization for High Yield and Reagent Recycling

Advancements in the synthesis of erythritol bis(carbonate) have focused on developing more sustainable and efficient methods that prioritize high yields and the ability to recycle reagents. A notable development is a procedure that utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, catalyzed by the organocatalyst triazabicyclodecene (TBD). researchgate.net This approach presents a significant improvement over previous methods that used diphenyl carbonate (DPC) as a reagent. nih.gov

The optimized process leads to selective product formation, and crucially, the erythritol bis(carbonate) product can be easily separated by simple filtration. researchgate.net This simplified workup allows the remaining mixture of the catalyst (TBD) and the reagent/solvent (DMC) to be reused for subsequent batches. researchgate.net Research has demonstrated that this reaction mixture can be successfully reused up to eight times without any discernible loss in the catalyst's activity. researchgate.netnih.gov This method consistently achieves a high product yield, averaging around 90% ± 1%. nih.gov The reaction is conducted under mild conditions, for instance at 75 °C for 16 hours or at 60 °C under reduced pressure (320 mbar) for 40 minutes. researchgate.netresearchgate.net

The table below provides a comparative overview of the traditional literature procedure versus the newer, optimized process.

| Parameter | Literature Procedure | Optimized Procedure |

| Carbonyl Source | Diphenyl carbonate (DPC) | Dimethyl carbonate (DMC) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Dimethyl carbonate (DMC) |

| Catalyst | Potassium carbonate (K₂CO₃) | Triazabicyclodecene (TBD) |

| Temperature | 150 °C | 60 - 75 °C |

| Reaction Time | 4 hours | 40 minutes - 16 hours |

| Workup | Extraction | Filtration |

| Reagent Recycling | Not reported | Catalyst and solvent recycled up to 8 times |

| Yield | High | 90% |

This table summarizes data from multiple sources comparing a previous synthesis method with a more recent, optimized procedure. researchgate.netnih.govnih.govresearchgate.net

Chemical Fixation of Carbon Dioxide (CO2)

The chemical fixation of carbon dioxide represents a sustainable and environmentally conscious pathway for synthesizing valuable chemicals, including cyclic carbonates. rsc.org This approach utilizes CO2, a readily available and non-toxic renewable C1 feedstock, in chemical reactions. nih.gov The synthesis of five-membered cyclic carbonates from the reaction of epoxides and CO2 is a particularly promising green chemistry process, noted for being a 100% atom-efficient reaction where all reactant atoms are incorporated into the final product. nih.govnih.gov

Erythritol bis(carbonate) can be synthesized through the chemical fixation of CO2 by coupling it with a bio-based bis-epoxide. mdpi.com A key precursor for this route is 2,2′-bioxirane, also known as 1,3-butadiene (B125203) diepoxide. mdpi.comresearchgate.net This process involves the cycloaddition of a CO2 molecule onto each of the two epoxy groups of the 1,3-butadiene diepoxide molecule. mdpi.com The reaction results in the formation of [4,4′-bi(1,3-dioxolane)]-2,2′-dione, the chemical name for erythritol bis(carbonate). mdpi.com This solvent-free method is a greener alternative for producing the target compound. mdpi.comresearchgate.net

The efficiency of the CO2 cycloaddition to bis-epoxides is significantly enhanced by the use of heterogeneous catalysts, with Metal-Organic Frameworks (MOFs) emerging as a highly effective class of materials for this purpose. mdpi.comnih.gov MOFs are advantageous due to their high porosity, tunable structures, and strong affinity for CO2, which make them excellent candidates for catalyzing the formation of bis-cyclic carbonates. mdpi.com

Several MOFs have been investigated for the synthesis of erythritol bis(carbonate) from 1,3-butadiene diepoxide and CO2. Specific examples include M-MOF-74 (where M can be Mg, Co, Ni), Al-PDA, and Al-OH-fumarate. mdpi.com These MOFs act as catalysts, often in conjunction with a co-catalyst to improve reaction rates and yields. mdpi.com Quaternary ammonium (B1175870) salts, such as cetyltrimethyl-ammonium bromide (CTAB) or tetrabutylammonium (B224687) bromide (TBABr), are commonly used as co-catalysts. mdpi.comnih.gov The co-catalyst functions as a nucleophile, which facilitates the initial ring-opening of the epoxide, a crucial step for the subsequent reaction with CO2. nih.govpreprints.org This synergistic effect between the MOF catalyst and the co-catalyst is vital for achieving high catalytic performance. nih.gov

Research has demonstrated the successful synthesis of the target bis-cyclic carbonate in a pressurized reactor under controlled temperatures. The table below details the results from a study using various MOFs for this conversion.

| Catalyst | Co-Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

| Al-OH-fumarate | CTAB | 120-130 | 30 | 78 |

| Mg-MOF-74 | CTAB | 120-130 | 30 | 70 |

| Ni-MOF-74 | CTAB | 120-130 | 30 | 65 |

| Co-MOF-74 | CTAB | 120-130 | 30 | 60 |

| Al-PDA | CTAB | 120-130 | 30 | 55 |

This table presents data on the conversion of 1,3-butadiene diepoxide to erythritol bis(carbonate) using different MOF catalysts in a solvent-free process. mdpi.comresearchgate.net

Fundamental Chemical Reactivity and Reaction Mechanism Studies of Erythritol Bis Carbonate

Ring-Opening Polymerization Mechanisms

The primary mechanism for polymerizing Erythritol (B158007) bis(carbonate) is through ring-opening polymerization (ROP), where the strained cyclic carbonate rings react with nucleophiles. mdpi.commdpi.com This process is fundamental to creating linear or crosslinked polyhydroxyurethanes (PHUs) without the use of toxic isocyanates. mdpi.comacs.org The step-growth polyaddition of five-membered bis(cyclic carbonate)s like EDC with diamines results in PHUs containing pendant hydroxyl groups, which are crucial for the final material properties. mdpi.com

The reaction of Erythritol bis(carbonate) with polyfunctional amines, particularly diamines, is a key method for synthesizing linear PHUs. mdpi.comacs.org This aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate ring, leading to the formation of a urethane (B1682113) linkage and a hydroxyl group. preprints.orgmdpi.com The high reactivity of EDC allows this reaction to proceed even without a catalyst, simplifying the synthesis process. preprints.orgmdpi.com For instance, linear NIPUs have been successfully synthesized by reacting EDC with a mixture of polyether diamines and 1,12-diaminododecane (B1677605) (DADD). mdpi.com

The kinetics of the aminolysis of Erythritol bis(carbonate) are notably fast, a feature attributed to the strong mutual activation of the adjacent cyclic carbonate units. researchgate.net Studies involving the reaction of EDC with hexylamine (B90201) in DMSO at 25 °C have provided quantitative insights into the reaction rates. researchgate.net A significant finding is that the kinetic rate constant for the aminolysis of the first carbonate ring is substantially higher than that for the second. researchgate.net

The reaction is not entirely regiospecific, meaning the amine can attack either of the two non-equivalent carbons in the carbonate ring, leading to the formation of a mixture of primary and secondary hydroxyl groups. researchgate.net However, there is a strong preference for the formation of secondary hydroxyls. preprints.orgresearchgate.net Investigations of EDC aminolysis in DMSO at room temperature show that the resulting hydroxyurethanes are composed of approximately 85% secondary hydroxyl groups. preprints.org This regioselectivity is influenced by the electronic effects of the substituents on the carbonate ring. researchgate.net

Table 1: Kinetic Data for the Aminolysis of Erythritol bis(carbonate) (EDC) with Hexylamine

| Reaction Step | Reactant | Second-Order Rate Constant (k) at 25 °C |

|---|---|---|

| First Ring Opening | Erythritol bis(carbonate) (EDC) | 0.75 L mol⁻¹ s⁻¹ |

| Second Ring Opening | In-situ generated monocarbonate | ~0.075 L mol⁻¹ s⁻¹ |

Data sourced from a study conducted in DMSO. researchgate.net

The aminolysis of EDC predominantly yields secondary hydroxyl groups. preprints.orgresearchgate.net The ratio of primary to secondary hydroxyl groups is a critical factor that depends on the solvent and the chemical structure of both the amine and the cyclic carbonate. mdpi.com In the synthesis of a PHU from EDC and 1,6-hexamethylenediamine (HMDA), the ratio of primary to secondary hydroxyl groups was determined to be 25:75. acs.org

These hydroxyl groups, particularly when adjacent, are not inert and offer sites for post-synthetic modification. acs.org This subsequent reactivity allows for the tailoring of the polymer's properties. For example, the pairs of adjacent hydroxyl groups present in the PHU backbone can react with aldehydes, such as butyraldehyde, in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA) to form cyclic acetals. acs.org This modification can significantly alter the hydrophilicity and thermomechanical properties of the resulting polymer. acs.org

Due to the inductive effect that enhances its reactivity, Erythritol bis(carbonate) can undergo ring-opening polymerization with amines without the need for a catalyst. acs.orgpreprints.orgmdpi.com This catalyst-free approach is advantageous as it simplifies the process and avoids potential side reactions or contamination from catalyst residues. preprints.orgmdpi.com

However, to increase the reaction rate and enable the use of milder process conditions, various catalysts can be employed. preprints.org Organocatalysts are particularly effective. nih.gov 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is recognized for its high catalytic efficiency in the ring-opening polymerization of cyclic carbonates and is also used in the synthesis of EDC itself from erythritol and dimethyl carbonate (DMC). nih.govpreprints.orgmdpi.commdpi.com Other catalysts used for the ROP of cyclic carbonates include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thioureas. preprints.org Even with catalysts, solution polyaddition methods can require elevated temperatures and extended reaction times. preprints.org

Table 2: Catalysts in Erythritol bis(carbonate) Reactions

| Reaction | Catalyst | Purpose | Reference |

|---|---|---|---|

| Synthesis of EBC | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | High activity transesterification at low temp. | nih.gov |

| Ring-Opening Polymerization | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | High catalytic efficiency for ROP. | preprints.org |

Aminolysis with Polyfunctional Amines

Theoretical and Computational Chemical Insights

Theoretical and computational methods, particularly Density Functional Theory (DFT) calculations, have provided valuable support for understanding the reactivity of Erythritol bis(carbonate). researchgate.netresearchgate.net These calculations have been used to corroborate experimental findings regarding the kinetics and regio-orientation of the ring-opening aminolysis. researchgate.netresearchgate.net By modeling the transition states and reaction intermediates, DFT studies help to explain why the reaction kinetics are so dependent on the stereochemistry of the dicarbonate (B1257347) monomer. researchgate.netresearchgate.net Furthermore, computational analysis can elucidate the electronic effects, such as the mutual inductive effect of the vicinal carbonate groups, that are responsible for the high reactivity of EDC. researchgate.net

Electronic Structure Analysis (e.g., HOMO/LUMO Energy Levels)

The electronic structure of a molecule is fundamental to understanding its reactivity. In the context of electrolyte additives, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are particularly important. The HOMO energy level is related to the molecule's ability to donate electrons (oxidation stability), while the LUMO energy level indicates its ability to accept electrons (reduction stability). dtu.dk

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the HOMO and LUMO energy levels of Erythritol bis(carbonate) (EBC). osti.gov These calculations are crucial for predicting how EBC will behave within a lithium-ion battery, particularly in comparison to standard electrolyte components like Ethylene (B1197577) Carbonate (EC) and other additives such as Vinylene Carbonate (VC). osti.gov

Research has shown that Erythritol bis(carbonate) possesses a lower LUMO energy level compared to EC. osti.govrsc.orgosti.gov This lower LUMO level suggests that EBC is more susceptible to reduction and will likely decompose on the anode surface before EC does. osti.govrsc.orgosti.gov This preferential reduction is a desirable characteristic for an additive intended to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode. rsc.org By decomposing first, EBC can create a protective layer that prevents the continued reduction of the bulk electrolyte, which can lead to performance degradation. osti.gov

Furthermore, the introduction of an electron-withdrawing group to a carbonate structure, as is the case with EBC which fuses two EC-like structures, tends to lower both the HOMO and LUMO energy levels. osti.gov A lower HOMO energy level contributes to greater stability against oxidation at the cathode. osti.gov DFT calculations have confirmed these theoretical expectations, providing quantitative values for the energy levels of EBC in comparison to other cyclic carbonates. osti.gov

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Erythritol bis(carbonate) (EBC) | Data Not Available in Search Results | Lower than EC |

| Ethylene Carbonate (EC) | Data Not Available in Search Results | Data Not Available in Search Results |

| Vinylene Carbonate (VC) | Data Not Available in Search Results | Data Not Available in Search Results |

Binding Energy Calculations with Ionic Species (e.g., Li+)

The interaction between solvent molecules and lithium ions (Li+) is a critical factor influencing electrolyte properties such as ionic conductivity and the desolvation process at the electrode-electrolyte interface. rsc.orgmdpi.com The strength of this interaction is quantified by the Li+ binding energy. A weaker binding energy, or weaker solvation, can be advantageous, particularly at low temperatures, as it facilitates the release of Li+ ions from their solvation shell to be intercalated into the anode. rsc.orgmdpi.com

Computational studies have been conducted to calculate the binding energy of Erythritol bis(carbonate) (EBC) with a lithium ion. osti.gov These calculations, performed using methods like B3LYP/6-311+G(2d,p), compare the Li+ binding energy of EBC with that of other common electrolyte components. osti.gov The results indicate that EBC exhibits a weaker solvation toward Li+ compared to Ethylene Carbonate (EC). osti.govrsc.orgmdpi.com

This weak interaction is a key aspect of EBC's function as an electrolyte additive. osti.gov While its low LUMO energy ensures it is reduced at the anode, the weak Li+ solvation restricts the extent of this reduction. osti.govosti.gov This controlled decomposition helps to form a thin and low-impedance SEI, which is crucial for high power and low-temperature performance, as opposed to the thicker, more resistive layers that can form from excessive electrolyte decomposition. osti.gov The substitution of a C-H bond with an electron-withdrawing group, as in the structure of EBC, weakens the molecule's ability to coordinate with Li+, reducing its presence in the ion's primary solvation shell and thus its rate of consumption at the anode surface. osti.gov

| Complex | Binding Energy (kJ/mol) |

|---|---|

| EBC-Li+ | Data Not Available in Search Results |

| EC-Li+ | Data Not Available in Search Results |

| VC-Li+ | Data Not Available in Search Results |

Applications of Erythritol Bis Carbonate in Advanced Materials Science

Development of Non-Isocyanate Polyurethanes (NIPUs) and Polyhydroxyurethanes (PHUs)

The drive towards more sustainable and safer materials has propelled the development of non-isocyanate polyurethanes (NIPUs), with Erythritol (B158007) bis(carbonate) emerging as a critical monomer. nih.govdntb.gov.ua Traditional polyurethanes rely on isocyanates, which are toxic and pose occupational health risks. acs.org NIPUs, particularly polyhydroxyurethanes (PHUs), offer a greener alternative, often synthesized through the reaction of cyclic carbonates with amines. acs.orgnih.gov

Erythritol bis(carbonate) as a Key Monomer for Bio-based Polymers

Erythritol bis(carbonate) (also referred to as [4,4′-bi(1,3-dioxolane)]-2,2′-dione or BDC) is a highly reactive monomer that facilitates the isocyanate-free production of bio-based polyhydroxyurethanes. acs.orgresearchgate.net Its synthesis can be achieved through sustainable methods, such as the direct carbonation of erythritol or the chemical fixation of carbon dioxide with 2,2′-bioxirane derived from bioethanol. acs.orgresearchgate.net This bio-based origin contributes to the development of more environmentally friendly polymers. kit.edursc.org

The high reactivity of Erythritol bis(carbonate) with primary alkylamines, even at room temperature without a catalyst, is a significant advantage. acs.orgresearchgate.net This reactivity is crucial for producing high molar mass linear PHU thermoplastics through melt-phase polyaddition with aliphatic diamines. acs.orgresearchgate.net Unlike conventional polyurethane synthesis, the use of Erythritol bis(carbonate) allows for the direct incorporation of erythritol units into the polymer backbone without the need for protecting groups. acs.orgresearchgate.net This versatile, isocyanate-free synthetic route opens up numerous possibilities for creating novel bio-based PHUs and carbohydrate urethanes that are not achievable with conventional methods. acs.org

Tailoring of Thermoplastic and Thermoset Polyhydroxyurethane Architectures

The structure of the diamine co-monomer used in polymerization with Erythritol bis(carbonate) plays a crucial role in determining the final properties of the resulting polyhydroxyurethane, allowing for the creation of both thermoplastic and thermoset materials. acs.org By selecting different diamines, the polymer's characteristics can be precisely tailored, ranging from hard and rigid to soft and elastomeric. acs.orgresearchgate.net

For instance, the use of rigid diamines like isophorone (B1672270) diamine (IPDA) and trimethylhexamethylenediamine (TMHMDA) leads to the formation of hard segments within the polymer structure. acs.org Conversely, highly flexible diamines, such as those derived from dimer fatty acids, result in soft and elastomeric PHUs. acs.orgresearchgate.net This ability to control the polymer architecture by varying the diamine component makes Erythritol bis(carbonate) a versatile building block for a wide range of polyhydroxyurethane materials with customized thermal and mechanical properties. acs.org

Melt-Phase Polyaddition Techniques for High Molar Mass Polymers

The exceptional reactivity of Erythritol bis(carbonate) is a key factor in the successful application of melt-phase polyaddition techniques to produce high molar mass polyhydroxyurethanes. acs.orgresearchgate.net This solvent-free method is competitive with conventional reactive processing of polyurethane thermoplastics that use isocyanates. acs.org The ability to achieve high molar masses is critical for obtaining desirable mechanical properties in the final polymer.

Research has shown that factors such as copolymer composition, reaction temperature, and the use of catalysts and stabilizers can influence the molar masses, as well as the mechanical and thermal properties of the resulting PHUs. acs.org The high reactivity of Erythritol bis(carbonate) with aliphatic diamines in the melt is essential for driving the polymerization to completion and achieving the desired high molecular weights. acs.orgresearchgate.net This makes melt-phase polyaddition a viable and attractive industrial process for the large-scale production of these bio-based polymers.

Post-Synthetic Modification of Polyhydroxyurethanes Derived from Erythritol bis(carbonate)

A significant advantage of polyhydroxyurethanes derived from Erythritol bis(carbonate) is the presence of pendant hydroxyl groups along the polymer backbone. nih.gov These hydroxyl groups offer reactive sites for post-synthetic modification, allowing for further tailoring of the polymer's properties after its initial synthesis. nih.gov

One notable modification involves the reaction of these adjacent hydroxyl groups with aldehydes to form cyclic acetals. acs.org This modification can significantly increase the hydrophobicity of the PHU, addressing a common issue of high moisture absorption in these polymers which can negatively impact their thermomechanical performance and physical stability. acs.orgnih.gov For example, the reaction of a PHU synthesized from Erythritol bis(carbonate) and 1,6-hexamethylenediamine with various aldehydes has been shown to increase the water contact angle of the polymer surface, indicating reduced wettability. acs.org The ability to perform such modifications opens up possibilities for creating PHUs with enhanced properties for a wider range of applications.

Role in Electrochemical Energy Storage Systems

Beyond polymer science, Erythritol bis(carbonate) has found a promising application in the field of energy storage, specifically as an electrolyte additive in lithium-ion batteries.

Function as an Electrolyte Additive in Lithium-ion Batteries

Erythritol bis(carbonate) (EBC) has been investigated as an electrolyte additive to improve the performance of lithium-ion batteries, particularly at low temperatures. osti.govosti.gov The modern lithium-ion battery relies on the formation of a stable solid electrolyte interphase (SEI) on the surface of the graphite (B72142) anode, a process in which ethylene (B1197577) carbonate (EC) plays a crucial role. osti.gov However, the properties of EC can lead to poor power density and performance at sub-zero temperatures. osti.gov

EBC, structurally similar to a "double EC" molecule, possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level than EC. osti.govosti.gov This characteristic allows it to decompose preferentially to EC, forming a protective interphase on the anode. osti.govosti.gov However, its weak solvation of lithium ions limits the extent of this decomposition, which in turn minimizes the thickness of the interphase and the associated impedance. osti.govosti.gov This tailored interphasial chemistry is key to enhancing battery performance. osti.gov The use of EBC as an additive has been shown to enable both charging and discharging of commercial-grade lithium-ion pouch cells at temperatures as low as -20°C. osti.govosti.gov

Interfacial Chemistry Modulation: Solid Electrolyte Interphase (SEI) Formation

Erythritol bis(carbonate) (EBC), also known as erythritol dicarbonate (B1257347), has emerged as a significant electrolyte additive in advanced lithium-ion batteries (LIBs), primarily due to its ability to favorably modulate the solid electrolyte interphase (SEI). osti.govosti.gov The SEI is a critical passivation layer formed on the anode surface during the initial charging cycles, and its composition and stability are paramount for battery performance, including cycle life, power density, and safety. osti.govnih.gov

The fundamental challenge in electrolyte design lies in creating an effective SEI that offers robust protection to the electrode surface without introducing high impedance from excessive growth. osti.govosti.gov EBC addresses this by virtue of its unique molecular structure, which essentially fuses two ethylene carbonate (EC)-like structures into a single molecule. osti.govrsc.org This design has profound implications for its electrochemical behavior.

Preferential Decomposition and Controlled SEI Growth:

Theoretical calculations and experimental evidence have shown that EBC possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to conventional electrolyte solvents like ethylene carbonate (EC). osti.govrsc.org A lower LUMO level indicates that EBC is more susceptible to reduction and will therefore decompose preferentially on the anode surface before the bulk electrolyte components. osti.govrsc.orgresearchgate.net This preferential decomposition is a key attribute of effective electrolyte additives, as it allows for the formation of a stable SEI layer before the continuous and often detrimental decomposition of the main electrolyte solvents. osti.gov

However, unlike some highly reactive additives, the decomposition of EBC is self-limiting. Research indicates that EBC exhibits a weak solvation ability towards lithium ions (Li+). osti.govnih.govrsc.org This weakened interaction reduces the probability of EBC being present in the primary Li+ solvation shell, thereby restricting the extent of its reduction at the anode surface. osti.gov The consequence is the formation of a thin and stable SEI, which minimizes interfacial impedance. osti.govresearchgate.net This controlled reaction prevents the excessive growth of the SEI layer that can lead to increased resistance and poor power performance, a common issue with standard EC-based electrolytes. osti.govosti.gov

Composition and Properties of the EBC-derived SEI:

The SEI formed from EBC-containing electrolytes has been shown to be effective in stabilizing the electrode/electrolyte interface. osti.gov It helps to inhibit the formation of lithium dendrites on the anode surface, a critical safety concern in LIBs. osti.govrsc.org Furthermore, the stable interface helps to maintain the structural integrity of the electrodes, including retaining the crystallinity of the cathode material during cycling. osti.gov Cryo-transmission electron microscopy (Cryo-TEM) has provided visual evidence of a more stable interface on the anode surface in the presence of EBC compared to systems with other additives like vinylene carbonate (VC). osti.gov

The use of EBC as an additive has demonstrated significant improvements in battery performance, particularly under demanding conditions such as high power and low temperatures. osti.govosti.gov By tailoring the interfacial chemistry to form a low-impedance and protective SEI, EBC enables LIBs to be charged and discharged efficiently even at sub-zero temperatures (0 to -20°C). osti.govosti.gov

Molecular Design Principles for Tailored Electrochemical Performance

The efficacy of erythritol bis(carbonate) (EBC) as an electrolyte additive stems from deliberate molecular design principles aimed at optimizing the electrochemical performance of lithium-ion batteries. osti.govrsc.org The design of EBC, often referred to as a "double EC" molecule, incorporates specific structural and electronic features to create a superior solid electrolyte interphase (SEI) and enhance battery function under extreme conditions. osti.govosti.gov

Key Molecular Design Features of EBC:

Fused Ring Structure: EBC's structure, which integrates two ethylene carbonate (EC)-like rings, is a central design element. osti.gov This "double EC" configuration is not merely a duplication but results in unique properties distinct from its single-ring counterpart. osti.govrsc.org

Lowered LUMO Energy Level: A critical design principle for an ideal additive is to have it decompose before the primary electrolyte solvent. osti.gov By attaching an electron-withdrawing group (EWG) or, in this case, by fusing the two carbonate rings, the electron deficiency of the molecule increases. This lowers both the Highest Occupied Molecular Orbital (HOMO) and, more importantly, the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. osti.gov The lower LUMO energy of EBC compared to EC ensures its preferential reduction on the anode surface, initiating the formation of a stable SEI. osti.govrsc.org

Weakened Li+ Solvation: The substitution of a hydrogen atom in an EC-like structure with another carbonate group reduces the electron density of the carbonyl groups. osti.gov This, in turn, weakens the molecule's ability to coordinate with lithium ions (Li+). osti.govnih.govrsc.org This weaker solvation is a crucial design feature. It limits the amount of EBC that reaches the anode surface along with the Li+ ions, thereby controlling the extent of its decomposition and preventing the formation of an excessively thick and resistive SEI layer. osti.gov

Minimized Chemical Reactivity: To ensure the formation of a spatially controlled and thin SEI, the molecular design of EBC avoids chemical functionalities prone to uncontrolled chain reactions. osti.gov For instance, the absence of C=C or C≡C double or triple bonds, which are susceptible to radical polymerization, contributes to a more predictable and limited decomposition process. osti.gov

Interactive Data Table: Comparison of Molecular Properties

| Compound | LUMO Energy Level (Relative) | Li+ Binding Energy (Relative) | Key Design Feature |

| Erythritol bis(carbonate) (EBC) | Lower than EC osti.govrsc.org | Weaker than EC osti.gov | "Double EC" structure, preferential reduction osti.govrsc.org |

| Ethylene Carbonate (EC) | Higher than EBC osti.govrsc.org | Stronger than EBC osti.gov | Standard electrolyte solvent, forms thicker SEI osti.govosti.gov |

| Vinylene Carbonate (VC) | Lower than EC osti.gov | Not specified | C=C bond for polymerization, forms stable SEI osti.gov |

Impact on Electrochemical Performance:

The culmination of these molecular design principles is an electrolyte additive that successfully addresses the dilemma between forming a protective SEI and minimizing impedance. osti.govosti.gov The tailored structure of EBC leads to the formation of a thin, stable, and low-impedance SEI. osti.govrsc.org This improved interfacial chemistry is directly responsible for enhanced battery performance, particularly in terms of high power capabilities and the ability to operate at sub-zero temperatures. osti.govosti.gov Research has shown that electrolytes containing EBC enable charging and discharging of large-format pouch cells at temperatures as low as -20°C, highlighting that optimizing the interphasial chemistry can be more critical than altering the bulk electrolyte composition for low-temperature performance. osti.govosti.gov

Analytical and Spectroscopic Characterization of Erythritol Bis Carbonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of Erythritol (B158007) bis(carbonate). Through one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, COSY) experiments, a complete picture of the molecule's framework can be established. researchgate.net

The proton NMR spectrum of Erythritol bis(carbonate) displays characteristic signals that confirm its cyclic structure. researchgate.net A notable feature in the ¹H-NMR spectrum is the presence of three distinct peak sets, which arises from the molecular symmetry and the stereochemistry of the compound. researchgate.netresearchgate.net One of the methylene (B1212753) groups (CH₂) exhibits diastereotopic signal splitting. This phenomenon occurs because the two protons on this carbon are in different chemical environments due to hindered rotation, causing them to resonate at different frequencies. researchgate.netresearchgate.net

Interactive Data Table: ¹H-NMR Chemical Shifts for Erythritol bis(carbonate)

| Assignment | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH | ~4.9-5.0 | m | Methine proton adjacent to the carbonate oxygen |

| CH₂ | ~4.6 | dd | One of the diastereotopic methylene protons |

| CH₂ | ~4.2 | dd | The other diastereotopic methylene proton |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C-NMR spectrum provides further confirmation of the Erythritol bis(carbonate) structure by identifying the distinct carbon environments within the molecule. The spectrum typically shows three signals corresponding to the carbonyl carbon of the carbonate group, the methine (CH) carbon, and the methylene (CH₂) carbon. researchgate.net The downfield signal, typically found above 150 ppm, is characteristic of the carbonyl carbon in a five-membered cyclic carbonate. researchgate.netresearchgate.net

Interactive Data Table: ¹³C-NMR Chemical Shifts for Erythritol bis(carbonate)

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | 154.5 |

| CH | 74.9 |

| CH₂ | 64.7 |

Source: Data compiled from scientific reports. researchgate.net

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between protons and carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For Erythritol bis(carbonate), an HSQC spectrum would confirm that the two diastereotopic proton signals both correlate to the same methylene carbon signal at 64.7 ppm. researchgate.netresearchgate.net It also correlates the methine proton signal with the methine carbon signal. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule's spin system. A COSY spectrum of Erythritol bis(carbonate) would show correlations between the methine protons and the adjacent methylene protons, confirming the connectivity of the carbon backbone. researchgate.net

Other Relevant Spectroscopic Techniques (e.g., FTIR for reaction monitoring)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the synthesis of Erythritol bis(carbonate) from erythritol. The reaction progress can be tracked by observing the disappearance of the broad hydroxyl (-OH) stretching band of the starting material (erythritol) and the simultaneous appearance of strong carbonyl (C=O) stretching bands characteristic of the cyclic carbonate functional group. researchgate.netresearchgate.net The C=O stretch in five-membered cyclic carbonates typically appears as a strong absorption in the region of 1780-1810 cm⁻¹. researchgate.netresearchgate.net

Interactive Data Table: Key FTIR Absorption Bands for Erythritol bis(carbonate)

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 1803.7, 1779.0 | C=O stretch | Cyclic Carbonate |

| ~1144-1206 | C-O stretch | Carbonate Ester |

Source: Data compiled from scientific reports. researchgate.net

Mass Spectrometry Techniques (e.g., HRMS, TOF-SIMS)

Mass spectrometry (MS) techniques are used to determine the molecular weight and confirm the elemental composition of Erythritol bis(carbonate).

HRMS (High-Resolution Mass Spectrometry): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap) provide highly accurate mass measurements. This allows for the unambiguous determination of the molecular formula. For Erythritol bis(carbonate) (C₆H₆O₆), the protonated molecule [M+H]⁺ has a calculated m/z of 175.0237. Experimental findings have reported an m/z of 175.0234, which is in excellent agreement and confirms the elemental composition. researchgate.net

TOF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry): While specific TOF-SIMS studies on Erythritol bis(carbonate) are not widely documented, this surface-sensitive technique is powerful for characterizing thin films and surfaces of polymers derived from it. TOF-SIMS can provide detailed information about the surface composition and structure of materials, making it a potentially useful tool for analyzing non-isocyanate polyurethanes (NIPUs) synthesized from this monomer. nih.govnih.gov It can be used to identify characteristic fragment ions from the monomer units on the polymer surface. nih.gov

Future Research Trajectories and Industrial Perspectives for Erythritol Bis Carbonate

Exploration of Novel Sustainable Synthesis Routes

The industrial viability of Erythritol (B158007) bis(carbonate) is intrinsically linked to the development of efficient and environmentally benign synthesis methods. Traditional routes often involved hazardous reagents like phosgene (B1210022) or energy-intensive processes. nih.gov Current research, however, is heavily focused on green chemistry principles, emphasizing renewable feedstocks, safer reagents, and improved process efficiency.

A significant advancement has been the development of a sustainable synthesis procedure starting from erythritol, a naturally occurring sugar alcohol produced by fermentation. nih.govresearchgate.net This method utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, which is a more environmentally friendly alternative to compounds like diphenyl carbonate (DPC). researchgate.netnih.gov The reaction is efficiently catalyzed by organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), leading to high yields and selective product formation under mild conditions. researchgate.netnih.gov

Key advantages of this modern approach include a simpler workup, where the pure product can be separated by filtration, and the ability to recycle the catalyst and solvent mixture. researchgate.netresearchgate.net Research has demonstrated that the catalyst-DMC mixture can be reused multiple times without a significant loss in catalytic activity, a critical factor for sustainable industrial processes. nih.govresearchgate.net

| Synthesis Route | Carbonyl Source | Key Features | Sustainability Profile |

|---|---|---|---|

| Traditional Method | Diphenyl Carbonate (DPC) | High reaction temperatures; use of less green reagents. | Moderate |

| Phosgene-Based Method | 1,1′-carbonyldiimidazole | Involves highly toxic phosgene derivatives. | Low |

| Modern Organocatalytic Method | Dimethyl Carbonate (DMC) | Mild reaction conditions (60-75°C); high yield (~90%); simple filtration workup; catalyst and solvent recycling. researchgate.net | High |

Future research is directed towards further optimizing these catalytic systems, exploring alternative bio-based solvents, and developing continuous flow processes to enhance scalability and reduce the environmental footprint of production. uliege.be

Advanced Polymer Design and Functionalization Strategies

Erythritol bis(carbonate) serves as a valuable building block for creating advanced polymers, most notably non-isocyanate polyurethanes (NIPUs). researchgate.net These polymers are gaining significant attention as sustainable alternatives to conventional polyurethanes, which rely on toxic isocyanate precursors. specificpolymers.com The synthesis of NIPUs from Erythritol bis(carbonate) involves a ring-opening polymerization reaction with diamines. researchgate.netspecificpolymers.com

The inherent structure of the Erythritol bis(carbonate) monomer, derived from a sugar alcohol, imparts unique characteristics to the resulting polymers, such as potential biodegradability and a rigid backbone. researchgate.net The properties of the final NIPU can be precisely tailored by selecting different diamine co-monomers. For instance, using short-chain aliphatic diamines like hexamethylenediamine (B150038) can produce white, fibrous polymers that form clear, hard films with good tensile strength. google.com Conversely, incorporating long-chain, bio-based fatty diamines could yield more flexible materials. nih.gov

| Polymer Type | Co-monomer | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Non-Isocyanate Polyurethane (NIPU) | Hexamethylenediamine | White, fibrous material; forms clear, hard films with good tensile strength. | google.com |

| Non-Isocyanate Polyurethane (NIPU) | Various Diamines | Wide variety of polyhydroxyurethanes (PHUs) with tunable properties. | researchgate.net |

| Polyether Polyols | - (Anionic Ring-Opening Polymerization) | Potential for cross-linked materials. | nih.gov |

Advanced design strategies under investigation include:

Copolymerization: Introducing other cyclic carbonate monomers or different classes of co-monomers to create copolymers with a broad spectrum of properties.

Functionalization: Modifying the hydroxyl groups present in the resulting polyhydroxyurethane (PHU) backbone to introduce new functionalities, such as flame retardancy or self-healing capabilities.

Architectural Control: Developing controlled polymerization techniques to synthesize polymers with specific architectures, such as block copolymers or star-shaped polymers, for specialized applications.

These strategies aim to create a new generation of bio-based polymers with performance characteristics that can compete with or even surpass their petroleum-based counterparts.

Expansion into Emerging Application Domains

While the primary application focus for Erythritol bis(carbonate) is in the production of NIPUs for coatings, adhesives, and foams, its unique chemical structure opens doors to several emerging domains. researchgate.net

Sustainable Packaging: Early research from as far back as 1960 noted that films cast from polyurethanes derived from Erythritol bis(carbonate) exhibit a high rate of moisture transmission. google.com This property could be advantageously employed in specialized food and material packaging where controlling moisture is desirable. google.com

Biomedical and Proteomics Research: Erythritol bis(carbonate) is described as a dioxolane compound suitable for proteomics research. scbt.com This suggests potential applications as a cross-linking agent or a scaffold in biochemical assays and biomedical materials, although this area remains largely unexplored.

Advanced Electrolytes: Structurally related bio-based bis(carbonate)s, such as those derived from poly(ethylene glycol) (PEO), are being investigated for use in next-generation lithium batteries. specificpolymers.com These compounds can act as components in solid polymer electrolytes (SPEs), which offer safety and performance advantages over traditional liquid electrolytes. specificpolymers.com Given its structure, Erythritol bis(carbonate) or its derivatives could be explored for similar applications in energy storage.

The expansion into these new fields will depend on further research to fully characterize the performance of Erythritol bis(carbonate)-derived materials in these specific contexts.

Towards Scalable and Economically Viable Production

For Erythritol bis(carbonate) to achieve widespread industrial adoption, its production must be both scalable and economically competitive. Several factors contribute positively to this outlook. The raw material, erythritol, is already produced on an industrial scale through the fermentation of sugars, with ongoing research focused on using lower-cost feedstocks like molasses or crude glycerol (B35011) to reduce its price. nih.govfrontierspartnerships.orgfrontierspartnerships.org

The sustainable synthesis route using DMC and a recyclable TBD catalyst is a significant step towards economic viability. researchgate.net The process features:

High Atom Economy: The reaction incorporates a large portion of the reactants into the final product. specificpolymers.com

Facile Workup: Simple filtration reduces the cost and complexity of downstream processing. researchgate.net

Catalyst and Solvent Recycling: The demonstrated ability to reuse the catalyst and solvent for multiple cycles significantly lowers material costs and waste generation. nih.gov

Future efforts to improve economic viability will likely focus on process intensification. Adopting continuous flow manufacturing, similar to processes being developed for other bio-based carbonates like glycerol carbonate, could drastically increase production throughput, improve process control, and reduce the physical footprint of manufacturing facilities. uliege.be A thorough techno-economic analysis, considering feedstock costs, catalyst longevity, energy consumption, and market demand, will be crucial in guiding the transition from laboratory-scale synthesis to large-scale, economically viable production. rug.nl

Q & A

Q. How can researchers optimize the synthesis conditions for erythritol bis(carbonate) to improve yield and atom economy?

Methodology:

- Compare traditional methods (e.g., phenol/DMSO/Zn(OAc)₂ at 120°C) with newer approaches (e.g., acetic anhydride at 40°C) to assess reaction efficiency .

- Quantify atom economy using the formula: $ \text{Atom Economy} = \frac{\text{Molar Mass of Desired Product}}{\text{Sum of Molar Masses of All Reactants}} \times 100 $. For example, the new method achieves 57.6% atom economy vs. 31.6% for older routes .

- Use kinetic studies (e.g., time-yield curves) to identify rate-limiting steps and optimize temperature/catalyst loading.

Q. What strategies ensure reproducibility when synthesizing erythritol bis(carbonate) in non-isocyanate polyurethane (NIPU) research?

Methodology:

- Document experimental protocols in detail, including purification steps (e.g., solvent selection, filtration requirements) and characterization methods (e.g., FTIR, ) .

- Provide raw data (e.g., NMR spectra, yield calculations) in supplementary materials to allow independent verification .

- Validate purity using melting point analysis or HPLC, ensuring consistency with literature benchmarks .

How should researchers formulate a focused research question for studying erythritol bis(carbonate) in polymer chemistry?

Methodology:

- Narrow the scope to specific variables (e.g., "How does reaction temperature affect the molecular weight of NIPUs derived from erythritol bis(carbonate)?"). Avoid broad inquiries like "How is erythritol bis(carbonate) used in polymers?" .

- Conduct a preliminary literature review to identify understudied aspects (e.g., degradation kinetics, copolymer compatibility) .

- Align the question with testable hypotheses, such as "Lower reaction temperatures will reduce crosslinking density due to slower carbonate group reactivity" .

Advanced Research Questions

Q. What advanced characterization techniques resolve structural ambiguities in erythritol bis(carbonate) derivatives?

Methodology:

- Employ and 2D NMR (e.g., HSQC, COSY) to assign stereochemistry and confirm carbonate linkage positions .

- Use computational modeling (e.g., DFT calculations) to predict vibrational spectra (FTIR/Raman) and compare with experimental data .

- Apply X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. How can researchers address contradictions in reported catalytic efficiencies for erythritol bis(carbonate) synthesis?

Methodology:

- Perform a meta-analysis of published data, evaluating variables like solvent polarity, catalyst loading, and reaction scale .

- Replicate conflicting studies under controlled conditions (e.g., identical catalysts, moisture-free environments) to isolate confounding factors .

- Use statistical tools (e.g., ANOVA) to assess the significance of observed discrepancies and propose mechanistic explanations .

Q. What methodologies identify research gaps in erythritol bis(carbonate) applications for sustainable materials?

Methodology:

- Conduct systematic reviews using databases like SciFinder or Web of Science, filtering for recent publications (post-2020) to highlight emerging trends .

- Map literature themes using keyword co-occurrence analysis (e.g., "NIPU," "biodegradability," "life-cycle assessment") to uncover underexplored intersections .

- Propose comparative studies (e.g., erythritol bis(carbonate) vs. glycerol-based carbonates in elastomer synthesis) to address performance gaps .

Data Analysis & Validation

Q. How can researchers assess the reliability of published data on erythritol bis(carbonate) reactivity?

Methodology:

- Cross-check experimental details (e.g., reagent purity, inert atmosphere use) against established protocols .

- Evaluate data consistency through triplicate experiments and error margin reporting (e.g., ±2% yield variation) .

- Consult peer reviews or replication studies to validate contentious results .

Q. What statistical approaches are suitable for analyzing kinetic data in erythritol bis(carbonate) polymerization studies?

Methodology:

- Apply the Arrhenius equation to model temperature-dependent reaction rates: , where is activation energy .

- Use nonlinear regression to fit time-conversion data to mechanistic models (e.g., first-order vs. autocatalytic kinetics) .

- Report confidence intervals for rate constants to quantify uncertainty .

Ethical & Methodological Considerations

Q. How should researchers address ethical concerns in publishing erythritol bis(carbonate) data with industrial relevance?

Methodology:

- Disclose funding sources and potential conflicts of interest (e.g., patent applications) in the acknowledgments section .

- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .

- Cite prior work comprehensively to avoid plagiarism and ensure intellectual transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.